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molecular formula C10H8F2O3 B1322025 4-(2,6-Difluorophenyl)-4-oxobutyric acid CAS No. 478162-62-8

4-(2,6-Difluorophenyl)-4-oxobutyric acid

Cat. No. B1322025
M. Wt: 214.16 g/mol
InChI Key: ZZKJZIUCLOKLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858602B2

Procedure details

A solution of tert-Butyl 4-(2,6-difluorophenyl)-4-oxobutyrate (Step A, 9.52 g, 35.2 mmol) in dichloromethane (30 ml) was treated with trifluoroacetic acid (20 ml). The mixture was stirred at ambient temperature for 3 hours and concentrated. The purification was done by flash chromatography on silica gel column (chloroform:methanol, 95:5 spiked with acetic acid) to provide the title compound as a white solid.
Name
tert-Butyl 4-(2,6-difluorophenyl)-4-oxobutyrate
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9](=[O:19])[CH2:10][CH2:11][C:12]([O:14]C(C)(C)C)=[O:13].FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9](=[O:19])[CH2:10][CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
tert-Butyl 4-(2,6-difluorophenyl)-4-oxobutyrate
Quantity
9.52 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C(CCC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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